REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][OH:9])=[C:4]([CH3:10])[CH:3]=1.FC1C=C(C2ON=C(C3SC(CN4CC(C(OC)=O)C4)=CC=3C)N=2)C=CC=1OC1C=CC=CC=1>>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]=[O:9])=[C:4]([CH3:10])[CH:3]=1
|
Name
|
Example 24 ( 24f )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
3.7 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC(=C(C=C1)CO)C
|
Name
|
Example 27 ( 27a )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
pyridinium dichromate
|
Quantity
|
28 mmol
|
Type
|
reactant
|
Smiles
|
FC=1C=C(C=CC1OC1=CC=CC=C1)C1=NC(=NO1)C1=C(C=C(S1)CN1CC(C1)C(=O)OC)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the reaction similar to
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC(=C(C=O)C=C1)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |